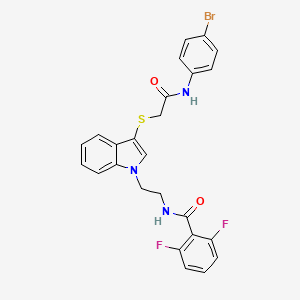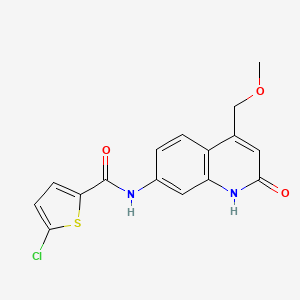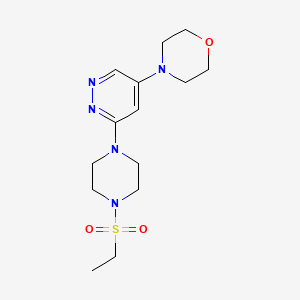![molecular formula C25H22ClNO B2381041 12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one CAS No. 326903-19-9](/img/structure/B2381041.png)
12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, commonly known as CDMT, is a synthetic compound that belongs to the class of acridine derivatives. CDMT has been of great interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemical research.
Mecanismo De Acción
The precise mechanism of action of CDMT is not fully understood. However, it is believed that CDMT exerts its biological effects by interacting with specific targets in cells. In cancer cells, CDMT has been shown to induce apoptosis by activating the caspase pathway. In dopamine receptor-expressing cells, CDMT has been shown to inhibit dopamine-induced cAMP accumulation. In acetylcholinesterase-expressing cells, CDMT has been shown to inhibit the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
CDMT has been shown to have a range of biochemical and physiological effects. In cancer cells, CDMT has been shown to induce cell cycle arrest and apoptosis. In dopamine receptor-expressing cells, CDMT has been shown to decrease cAMP accumulation and inhibit dopamine-induced signaling. In acetylcholinesterase-expressing cells, CDMT has been shown to inhibit acetylcholine hydrolysis and increase acetylcholine levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDMT has several advantages as a research tool. It is relatively easy to synthesize and is stable under a range of conditions. CDMT is also fluorescent, making it useful for imaging studies. However, CDMT also has some limitations. It is relatively insoluble in water, which can limit its use in aqueous-based experiments. CDMT can also be toxic to cells at high concentrations, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on CDMT. In medicinal chemistry, further studies are needed to evaluate the anticancer and antimicrobial activities of CDMT. In pharmacology, further studies are needed to elucidate the mechanism of action of CDMT as a dopamine receptor antagonist and as an inhibitor of acetylcholinesterase. In biochemical research, further studies are needed to explore the use of CDMT as a fluorescent probe for protein-DNA interactions and as a ligand for DNA-binding studies.
Métodos De Síntesis
CDMT can be synthesized by reacting 4-chloroaniline with 2,3-dimethylaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain CDMT. The synthesis of CDMT is relatively straightforward and can be achieved in moderate to high yields.
Aplicaciones Científicas De Investigación
CDMT has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, CDMT has been evaluated for its anticancer, antitumor, and antimicrobial activities. In pharmacology, CDMT has been investigated for its potential as a dopamine receptor antagonist and as an inhibitor of acetylcholinesterase. In biochemical research, CDMT has been used as a fluorescent probe to study protein-DNA interactions and as a ligand for DNA-binding studies.
Propiedades
IUPAC Name |
12-(4-chlorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO/c1-25(2)13-20-24(21(28)14-25)22(16-7-10-17(26)11-8-16)23-18-6-4-3-5-15(18)9-12-19(23)27-20/h3-12,22,27H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDAMOQWZBCSDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2380959.png)
![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)

![(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/no-structure.png)
![1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone](/img/structure/B2380963.png)
![N-[1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl]-N-methylprop-2-enamide](/img/structure/B2380965.png)

![N-(3-fluoro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2380971.png)

![5-(3,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2380975.png)

